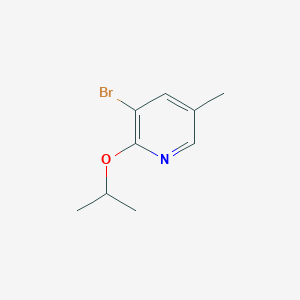

3-Bromo-2-isopropoxy-5-methylpyridine

Description

The Strategic Importance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of immense strategic importance in chemical research. This significance stems from their prevalence in a multitude of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The pyridine ring is a key structural motif in vitamins such as niacin and pyridoxine, as well as in numerous alkaloids. researchgate.netnih.gov

In the realm of medicinal chemistry, the incorporation of a pyridine scaffold can profoundly influence a molecule's pharmacological profile. nih.gov Pyridine derivatives are integral to the development of various drug classes, including analgesics, anti-inflammatory agents, and treatments for neurological disorders. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity, which can be crucial for binding to biological targets and for improving pharmacokinetic properties. nih.gov The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the electronic and steric properties of molecules to enhance their efficacy and specificity. acs.org

Overview of Halogenated and Alkoxy-Substituted Pyridines

Among the vast array of pyridine derivatives, halogenated and alkoxy-substituted pyridines are particularly valuable building blocks in organic synthesis. The introduction of halogen atoms and alkoxy groups onto the pyridine ring provides synthetic handles for further functionalization and modulates the reactivity of the scaffold.

Halogenated Pyridines: The position of the halogen atom on the pyridine ring dictates its reactivity. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the ring nitrogen. aladdin-e.com This reactivity allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols. Conversely, halogens at the 3-position are less reactive towards SNAr but are ideal substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netorganic-chemistry.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Alkoxy-Substituted Pyridines: The presence of an alkoxy group on the pyridine ring also influences its chemical properties. Alkoxy groups are generally electron-donating through resonance, which can affect the electron density of the ring and its reactivity in electrophilic aromatic substitution reactions. In medicinal chemistry, alkoxy groups can alter a molecule's lipophilicity and metabolic stability. The synthesis of alkoxy-substituted pyridines can be achieved through several methods, including the Williamson ether synthesis by reacting a halopyridine with an alkoxide. google.com

The combination of both halogen and alkoxy substituents on a pyridine ring, as seen in 3-Bromo-2-isopropoxy-5-methylpyridine, creates a highly versatile and functionalized scaffold with distinct points for chemical modification.

Research Landscape and Significance of this compound

The compound this compound is primarily recognized as a valuable chemical intermediate and building block in organic synthesis. bldpharm.comsrdorganics.com While extensive research dedicated solely to this specific molecule is not abundant in publicly available literature, its significance can be inferred from the reactivity of its constituent functional groups and its utility in the synthesis of more complex molecules.

The key structural features of this compound are a bromine atom at the 3-position, an isopropoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. This arrangement offers several strategic advantages for synthetic chemists:

Site for Cross-Coupling: The bromine atom at the 3-position serves as a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and other organic fragments, enabling the construction of complex molecular architectures. nih.gov

Modulation of Reactivity: The isopropoxy group at the 2-position can influence the electronic properties of the pyridine ring and may also play a role in directing metallation reactions.

Steric and Electronic Tuning: The methyl group at the 5-position provides an additional point of substitution that can be used to fine-tune the steric and electronic properties of the final target molecule.

Given the prevalence of substituted pyridine scaffolds in pharmacologically active compounds, it is highly probable that this compound is utilized in the discovery and development of new drug candidates. Its structure makes it an ideal precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The strategic placement of its functional groups allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 760207-86-1 |

| Molecular Formula | C9H12BrNO |

| Molecular Weight | 230.10 g/mol |

| Appearance | Varies (often a liquid or low-melting solid) |

| Key Functional Groups | Bromo, Isopropoxy, Methyl, Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMYONSIBTXMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626659 | |

| Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-86-1 | |

| Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Isopropoxy 5 Methylpyridine and Its Precursors

Classical Approaches to Pyridine (B92270) Ring Functionalization Relevant to 3-Bromo-2-isopropoxy-5-methylpyridine

Classical methods for the functionalization of the pyridine ring often involve electrophilic substitution on activated rings or nucleophilic substitution on halosubstituted pyridines. The synthesis of a key precursor, 3-bromo-5-methylpyridine , can be achieved through a multi-step sequence starting from 3-nitro-5-chloropyridine. This process involves the reaction of diethyl malonate with an alkali metal to form a salt, which then undergoes a condensation reaction with 3-nitro-5-chloropyridine. Subsequent decarboxylation under acidic conditions yields 3-nitro-5-methylpyridine. This intermediate is then subjected to hydrogenation reduction, typically using a palladium on carbon (Pd/C) catalyst, to afford 3-amino-5-methylpyridine . Finally, a Sandmeyer-type reaction, involving diazotization of the amino group in the presence of hydrobromic acid and sodium nitrite (B80452), followed by the introduction of bromine, yields the desired 3-bromo-5-methylpyridine . patsnap.com

Another classical approach involves the direct bromination of pyridine derivatives. However, the electron-deficient nature of the pyridine ring necessitates harsh reaction conditions for electrophilic substitution. For instance, the synthesis of 3-bromopyridine itself can be achieved by reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures (130-140 °C). patsnap.com

Advanced Strategies for the Regioselective Introduction of Bromine onto the Pyridine Core

Achieving the specific 3-bromo substitution pattern on a 2-alkoxy-5-methylpyridine requires more advanced and regioselective bromination methods.

Directed Bromination Protocols for Pyridine Systems

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing this compound, the isopropoxy group at the C2 position could potentially act as a DMG, directing lithiation to the C3 position of 2-isopropoxy-5-methylpyridine (B2807033) . Subsequent quenching of the resulting lithiated intermediate with a suitable bromine source, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the desired C3 position. The effectiveness of an alkoxy group as a DMG on a pyridine ring can be influenced by other substituents and the choice of the organolithium base and reaction conditions. baranlab.orgharvard.edu

Pyridine N-oxides can also be employed to direct bromination. The N-oxide functionality activates the pyridine ring towards electrophilic attack, often directing substitution to the C2 and C4 positions. A mild method for the regioselective C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source has been reported. nih.gov While this specific protocol targets the C2 position, modifications or the inherent electronic effects of the substituents on the 5-methylpyridine N-oxide ring could potentially influence the regioselectivity of bromination.

Halogen Dance Reactions in Brominated Pyridine Synthesis

The halogen dance reaction is an intriguing isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.orgrsc.org This rearrangement is driven by the formation of a more stable carbanionic intermediate. wikipedia.org For instance, treatment of a dihalopyridine with a strong base like lithium diisopropylamide (LDA) can induce a halogen dance, leading to a different regioisomer upon quenching with an electrophile. clockss.orgresearchgate.net

This strategy could be envisioned in a multi-step synthesis of this compound. For example, if a different isomer, such as 2-bromo-x-isopropoxy-5-methylpyridine, were more readily accessible, a halogen dance reaction could potentially be employed to rearrange the bromine atom to the thermodynamically more stable 3-position. The success of such a strategy would be highly dependent on the stability of the intermediate lithiated pyridine species. wikipedia.org

Stereo- and Regioselective Installation of the Isopropoxy Moiety

The introduction of the isopropoxy group at the C2 position of the 5-methylpyridine ring is a critical step in the synthesis of the target compound.

Nucleophilic Alkoxylation Routes to 2-Isopropoxy Pyridines

A common and effective method for introducing an alkoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the desired position. libretexts.orgnih.govsemanticscholar.org For the synthesis of this compound, a plausible precursor would be a dihalopyridine such as 2-chloro-3-bromo-5-methylpyridine or 2,3-dibromo-5-methylpyridine (B1296319) .

The synthesis of 2,3-dibromo-5-methylpyridine can be achieved from 2-amino-3-bromo-5-methylpyridine via a Sandmeyer reaction. The reaction of the dihalo precursor with sodium isopropoxide would then proceed via nucleophilic attack of the isopropoxide ion at one of the halogen-bearing carbons. The regioselectivity of this substitution is a key consideration. Generally, the C2 and C6 positions of the pyridine ring are more activated towards nucleophilic attack than the C3 and C5 positions. Therefore, in a 2,3-dihalopyridine, the substitution is expected to occur preferentially at the C2 position. The presence of the methyl group at C5 may also exert a minor electronic influence on the regioselectivity.

| Precursor | Reagent | Product | Yield | Reference |

| 3,5-dibromopyridine | Sodium methoxide (B1231860) in DMF | 3-bromo-5-methoxypyridine | 62-73% | chemicalbook.com |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | 2-chloro-6-(1-methylpiperazinyl)-3-(methoxycarbonyl)pyridine and 6-chloro-2-(1-methylpiperazinyl)-3-(methoxycarbonyl)pyridine | Varies with solvent | researchgate.net |

This table presents examples of nucleophilic alkoxylation on substituted pyridines, illustrating the general feasibility of this approach.

Transition-Metal-Catalyzed Oxygenation Approaches

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds. rsc.org Palladium- and copper-based catalytic systems are commonly employed for the coupling of aryl halides with alcohols to form aryl ethers.

A potential route to this compound could involve the palladium-catalyzed coupling of a precursor like 3-bromo-2-chloro-5-methylpyridine with isopropanol. The challenge in such a reaction lies in achieving selective coupling at the C2 position over the C3 position. The relative reactivity of aryl chlorides and bromides in palladium-catalyzed C-O coupling reactions can be influenced by the choice of catalyst, ligand, and reaction conditions. Generally, aryl bromides are more reactive than aryl chlorides in oxidative addition to palladium(0), which is a key step in the catalytic cycle. However, the electronic environment of the pyridine ring can also play a significant role.

| Aryl Halide | Alcohol | Catalyst System | Product | Yield | Reference |

| Aryl chlorides | Aryl boronic acids | PdCl2 adduct of N-diphenylphosphanyl-2-aminopyridine | Biaryls | Good to excellent | researchgate.net |

| 5-bromo-2-methylpyridin-3-amine | Aryl boronic acids | Pd(PPh3)4 | 5-aryl-2-methylpyridin-3-amines | Moderate to good | mdpi.com |

This table showcases examples of palladium-catalyzed cross-coupling reactions on pyridine systems, demonstrating the potential of this methodology for C-O bond formation.

Integrated Multi-Step Synthesis of this compound

Convergent and Linear Synthetic Sequences

Linear Synthetic Sequence

A common and straightforward approach to the synthesis of this compound is a linear sequence. This strategy involves the sequential modification of a single starting material through a series of reactions until the final product is formed. A plausible linear synthesis begins with a readily available precursor, such as 2-amino-5-methylpyridine (B29535).

The key steps in a representative linear sequence are:

Formation of 2-Hydroxy-5-methylpyridine (B17766) : The synthesis typically initiates with the conversion of 2-amino-5-methylpyridine to its corresponding pyridone tautomer, 2-hydroxy-5-methylpyridine. This transformation is a standard method in organic synthesis, often achieved through a diazotization reaction followed by hydrolysis. In this process, the amino group is treated with sodium nitrite (NaNO₂) in a strong acid like sulfuric acid at low temperatures (e.g., 0-5°C) to form an unstable diazonium salt, which is then hydrolyzed by heating to yield 2-hydroxy-5-methylpyridine. orgsyn.org

Etherification : The subsequent step is the etherification of 2-hydroxy-5-methylpyridine to introduce the isopropoxy group, yielding 2-isopropoxy-5-methylpyridine. This is typically an O-alkylation reaction, often carried out by treating the pyridone with an isopropyl halide (e.g., 2-bromopropane (B125204) or isopropyl iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of the pyridone, forming a more nucleophilic pyridoxide ion that then attacks the alkyl halide in a Williamson-type ether synthesis.

Bromination : The final step is the regioselective bromination of 2-isopropoxy-5-methylpyridine to furnish the target compound. evitachem.com The electron-donating nature of the isopropoxy group at the C2 position activates the pyridine ring towards electrophilic aromatic substitution and directs the incoming electrophile to the adjacent C3 position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). evitachem.com The reaction is typically performed in an inert solvent, and the conditions can be tuned to ensure high regioselectivity and prevent side reactions, such as benzylic bromination at the 5-methyl group. masterorganicchemistry.comlibretexts.org

Convergent Synthetic Sequence

For this compound, a hypothetical convergent route could involve:

Fragment Synthesis 1 (Brominated Pyridine Core) : A key intermediate, such as 2,3-dibromo-5-methylpyridine, is synthesized. This can be prepared from 2-amino-5-methylpyridine through a Sandmeyer-type reaction involving diazotization followed by treatment with a bromide source.

Fragment Synthesis 2 (Alkoxide Nucleophile) : A solution of sodium isopropoxide is prepared by reacting isopropyl alcohol with a strong base like sodium metal or sodium hydride.

Fragment Coupling : The final step involves the nucleophilic aromatic substitution (SNAr) reaction between the 2,3-dibromo-5-methylpyridine and sodium isopropoxide. The C2 position of the pyridine ring is generally more activated towards nucleophilic attack than the C3 position, especially when both are halogenated. This inherent reactivity difference can be exploited to achieve regioselective displacement of the C2-bromo substituent by the isopropoxide, yielding the final product. The reaction conditions, such as temperature and solvent, would need to be carefully controlled to favor the desired monosubstitution product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of any multi-step synthesis is highly dependent on the optimization of reaction conditions for each individual step. Key parameters include the choice of reagents, solvents, catalysts, temperature, and reaction time.

Optimization of the Etherification Step

The O-alkylation of 2-hydroxy-5-methylpyridine is a critical step in the linear sequence. The choice of base and solvent is crucial for achieving high yields. Protic solvents can solvate the nucleophile and reduce its reactivity, while aprotic solvents are generally preferred.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

|---|---|---|---|---|

| Base | K₂CO₃ (weak base) | NaH (strong base) | KOt-Bu (strong, bulky base) | Stronger bases like NaH can fully deprotonate the hydroxyl group, leading to faster reaction rates. However, weaker bases like K₂CO₃ are often sufficient, cheaper, and safer for large-scale operations. evitachem.com |

| Solvent | Acetone | Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) | Polar aprotic solvents like DMF and THF are effective at solvating the cation of the base while leaving the nucleophile reactive, often leading to higher yields and faster reactions compared to less polar solvents. nih.gov |

| Temperature | Room Temperature | 50-60°C | Reflux | Increasing the temperature generally increases the reaction rate. Optimization is required to find a balance between a reasonable reaction time and the prevention of side reactions or decomposition. nih.gov |

Optimization of the Bromination Step

Regioselectivity is the primary challenge in the bromination of 2-isopropoxy-5-methylpyridine. The goal is to exclusively introduce a bromine atom at the C3 position. The choice of brominating agent and the reaction conditions are critical to avoid the formation of isomeric byproducts or side-chain bromination.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

|---|---|---|---|---|

| Brominating Agent | Br₂ in Acetic Acid | N-Bromosuccinimide (NBS) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | NBS is often preferred over molecular bromine (Br₂) as it provides a low, constant concentration of Br₂, which can minimize over-bromination and the formation of byproducts. masterorganicchemistry.comgoogle.com DBDMH is another effective and selective brominating agent. google.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (CH₃CN) | Dichloromethane (CH₂Cl₂) | Inert solvents are required. CCl₄ is a classic solvent for radical reactions, but its use is declining. CH₃CN and CH₂Cl₂ are common alternatives for electrophilic brominations. researchgate.net |

| Initiator/Catalyst | None (Polar/Ionic Conditions) | AIBN or Benzoyl Peroxide | Lewis Acid (e.g., AlCl₃) | For electrophilic aromatic substitution on the activated ring, no initiator is typically needed. The use of a radical initiator (AIBN, benzoyl peroxide) would favor undesirable side-chain bromination (Wohl-Ziegler reaction). libretexts.orgresearchgate.net Harsh Lewis acids are generally unnecessary due to the activating effect of the isopropoxy group. nih.gov |

| Temperature | 0°C to Room Temperature | Reflux | -78°C | Lower temperatures are often employed for electrophilic additions to control selectivity and prevent side reactions. Reactions with NBS can often be run effectively at or slightly above room temperature. nih.gov |

By systematically adjusting these parameters, chemists can develop a robust and efficient protocol for the synthesis of this compound, ensuring high yield and purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Isopropoxy 5 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing good leaving groups like halogens. The reactivity of 3-Bromo-2-isopropoxy-5-methylpyridine in SNAr reactions is influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen, which activates the ring towards nucleophilic attack.

Displacement of the Bromine Atom

The bromine atom at the C-3 position of this compound serves as a leaving group in SNAr reactions. Nucleophiles can attack the carbon atom bonded to the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate and is restored upon the expulsion of the bromide ion.

The rate and success of this substitution are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically required to facilitate the displacement of the bromine atom. The reaction is often carried out in polar aprotic solvents, which can stabilize the charged intermediate.

While specific studies detailing the nucleophilic displacement of the bromine atom on this compound are not extensively documented in publicly available literature, the general principles of SNAr on bromopyridine systems suggest that such reactions are feasible. For instance, reactions with various amines would be expected to yield the corresponding 3-amino-2-isopropoxy-5-methylpyridine derivatives.

Reactivity of the Isopropoxy Group under Nucleophilic Conditions

The isopropoxy group at the C-2 position is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to the bromine atom. Under typical SNAr conditions, the bromine at C-3 would be preferentially displaced. However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, displacement of the isopropoxy group could potentially occur, although this is less common. The greater reactivity of the C-Br bond is the dominant factor in the SNAr chemistry of this molecule.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the reactive C-Br bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound can readily participate in Suzuki-Miyaura couplings, where the bromine atom is replaced by a variety of organic substituents. evitachem.com This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

The general mechanism involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While this compound is cited as participating in such reactions, specific documented examples with detailed conditions and yields are found in proprietary databases and patent literature rather than in peer-reviewed journals. evitachem.com

Below is a representative table of potential Suzuki-Miyaura coupling reactions involving this compound, illustrating the expected products.

| Boronic Acid/Ester Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-isopropoxy-5-methyl-3-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-isopropoxy-3-(4-methoxyphenyl)-5-methylpyridine |

| Pyridine-4-boronic acid | SPhos Pd G2 | K₃PO₄ | THF/Water | 2-isopropoxy-5-methyl-3,4'-bipyridine |

This table is illustrative of typical conditions for Suzuki-Miyaura reactions with similar bromopyridine substrates, as specific experimental data for this compound is not widely published.

Other Cross-Coupling Transformations (e.g., Heck, Sonogashira, Negishi)

In addition to the Suzuki-Miyaura coupling, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions.

Heck Reaction : This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Reaction : This coupling reaction with a terminal alkyne provides a direct route to 3-alkynyl-2-isopropoxy-5-methylpyridine derivatives. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst.

Negishi Reaction : The Negishi coupling utilizes an organozinc reagent to couple with the bromopyridine. This reaction is known for its high functional group tolerance and reactivity.

As with the Suzuki-Miyaura coupling, while the participation of this compound in these reactions is chemically feasible and expected, detailed experimental studies on this specific substrate are not readily found in the scientific literature.

Organometallic Transformations and Lithiation Chemistry

The bromine atom on the pyridine ring can also be utilized in organometallic transformations, most notably through lithium-halogen exchange. Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures would be expected to generate the corresponding 3-lithiated pyridine species.

This highly reactive organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. This two-step sequence provides a powerful method for the functionalization of the pyridine ring that is complementary to cross-coupling strategies. However, specific literature detailing the successful lithiation and subsequent electrophilic quench of this compound is not available in the public domain.

Bromine-Lithium Exchange and Subsequent Electrophilic Quenching

One of the most synthetically useful transformations for this compound is the bromine-lithium exchange reaction. This process involves treating the bromo-pyridine with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govprinceton.edu The reaction rapidly swaps the bromine atom at the C3 position for a lithium atom, generating a highly reactive organolithium intermediate, 2-isopropoxy-5-methylpyridin-3-yl-lithium.

This lithiated species is a potent nucleophile and can be trapped by a wide array of electrophiles to introduce new functional groups at the C3 position. This two-step sequence provides a versatile method for creating diverse polysubstituted pyridines. The general rate of halogen-lithium exchange follows the trend I > Br > Cl, making the bromo-substituent ideal for this transformation. wikipedia.org

The table below illustrates the potential products from the reaction of the lithiated intermediate with various classes of electrophiles.

Interactive Data Table: Examples of Electrophilic Quenching

| Electrophile Class | Specific Electrophile | Resulting Product Structure | Product Name |

|---|---|---|---|

| Aldehydes | Benzaldehyde | (2-isopropoxy-5-methylpyridin-3-yl)(phenyl)methanol | |

| Ketones | Acetone | 2-(2-isopropoxy-5-methylpyridin-3-yl)propan-2-ol | |

| Carbon Dioxide | CO₂ (gas) | 2-isopropoxy-5-methylnicotinic acid | |

| Alkyl Halides | Methyl Iodide | 2-isopropoxy-3,5-dimethylpyridine | |

| Borates | Trimethyl borate | (2-isopropoxy-5-methylpyridin-3-yl)boronic acid |

Directed ortho-Metalation (DoM) Strategies in Pyridine Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com The reaction relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.orgwikipedia.org In pyridine chemistry, various substituents, including alkoxy groups, can act as DMGs. organic-chemistry.org

For this compound, the 2-isopropoxy group has the potential to act as a DMG. Theoretically, it could direct the lithiation of the C-H bond at the C3 position. However, the presence of the bromine atom at this same position makes a direct C-H activation via DoM highly unlikely. The bromine-lithium exchange is a significantly faster kinetic process than the deprotonation of an aromatic C-H bond. wikipedia.org Therefore, treatment with an organolithium reagent will overwhelmingly favor the exchange reaction described in section 3.3.1 over a DoM pathway at the C3 position.

While DoM is not the primary reaction pathway for functionalizing the C3 position of this specific molecule, it remains a cornerstone of pyridine chemistry. For instance, a simple 2-methoxypyridine (B126380) can be lithiated at the C3 position using a strong base like lithium diisopropylamide (LDA), which is less prone to nucleophilic addition than n-BuLi. researchgate.net This highlights the utility of DoM in systems where a more reactive site, such as a halogen, is not present. The directing ability of various groups has been extensively studied, with common DMGs ranked by their relative strength. baranlab.org The alkoxy group is considered a moderate DMG. organic-chemistry.org

Radical Reactions and Related Transformations

The involvement of this compound in radical reactions is less documented than its ionic pathways. However, bromoarenes, in general, can participate in radical chemistry. One potential transformation is a radical hydro-debromination, which could occur under photocatalytic conditions. In such a process, a photosensitizer, upon excitation, could induce the reduction of the bromopyridine, leading to a pyridyl radical after the cleavage of the carbon-bromine bond. nih.gov This radical intermediate would then abstract a hydrogen atom from a donor to yield the debrominated product, 2-isopropoxy-5-methylpyridine (B2807033).

Furthermore, pyridyl radicals can be generated and used in addition reactions to olefins. nih.gov While specific studies on this compound are not prevalent, related research on other halopyridines shows that a pyridyl radical, formed via proton-coupled electron transfer (PCET) followed by mesolytic cleavage, can add across a double bond. nih.gov The regioselectivity of such an addition would be governed by the formation of the most stable subsequent radical intermediate. masterorganicchemistry.com Radical chain reactions typically proceed through initiation, propagation, and termination steps. lumenlearning.com For instance, a bromine radical can be generated from Br₂ by light and initiate a chain reaction. lumenlearning.com

Detailed Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling reaction outcomes.

Bromine-Lithium Exchange: The mechanism of the lithium-halogen exchange has been the subject of extensive study. It is widely accepted to proceed through a nucleophilic pathway involving the formation of a transient "ate-complex". princeton.eduwikipedia.org In this mechanism, the organolithium reagent (e.g., n-BuLi) attacks the bromine atom on the pyridine ring. This forms a hypervalent bromine intermediate, often referred to as an "ate-complex," where the bromine is formally negatively charged and coordinated to the lithium cation. wikipedia.orgnih.gov This complex is generally unstable and rapidly collapses, expelling butyl bromide and forming the thermodynamically more stable 2-isopropoxy-5-methylpyridin-3-yl-lithium. The entire process is typically very fast, even at cryogenic temperatures, and is considered to be kinetically controlled. wikipedia.org

Directed ortho-Metalation (DoM): The mechanism of DoM involves the initial coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom of the directing group. wikipedia.orgbaranlab.org In the context of a hypothetical DoM on a similar pyridine lacking the C3-bromo substituent, the lithium of the base (e.g., LDA) would coordinate to the oxygen of the 2-isopropoxy group and potentially the pyridine nitrogen. This pre-coordination complex brings the basic alkyl or amide group into close proximity to the ortho proton (at C3), facilitating its abstraction and the formation of the aryllithium species. baranlab.org This is known as a complex-induced proximity effect (CIPE). baranlab.org As noted, for this compound, this pathway is outcompeted by the faster bromine-lithium exchange.

Strategic Applications of 3 Bromo 2 Isopropoxy 5 Methylpyridine As a Synthetic Intermediate

Construction of Complex Heterocyclic Ring Systems

The inherent reactivity of 3-Bromo-2-isopropoxy-5-methylpyridine makes it a valuable precursor for the synthesis of more elaborate heterocyclic structures. The strategic placement of the bromine atom allows for its participation in cyclization and annulation reactions, leading to the formation of fused and polycyclic systems that are often pursued for their pharmacological properties.

Synthesis of Fused Pyridine (B92270) Derivatives

Fused pyridine ring systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their prevalence in biologically active molecules. The synthesis of these frameworks often relies on the annulation of a second ring onto a pre-existing pyridine core. While specific examples detailing the use of this compound in these syntheses are not prominent in peer-reviewed literature, its structure is primed for such transformations.

Typically, a bromo-pyridine derivative can be functionalized via palladium-catalyzed reactions, such as Buchwald-Hartwig amination, to introduce a nucleophilic group (e.g., an amine or hydrazide). This new functionality can then undergo intramolecular cyclization with an adjacent group or react with a suitable dielectrophile to form the fused ring. For instance, the general synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been demonstrated from substituted 2-aminopyridines, which can be accessed from their corresponding 2-bromopyridine (B144113) precursors. Current time information in Singapore. The isopropoxy group at the 2-position of the target molecule would influence the regioselectivity of these reactions and the properties of the final fused product.

Incorporation into Polycyclic Heteroaromatic Frameworks

Beyond simple fused systems, this compound serves as a building block for more complex polycyclic heteroaromatic frameworks. These larger, often rigid, structures are explored in materials science for their electronic properties and in medicinal chemistry as scaffolds that can present functional groups in a well-defined three-dimensional space.

The incorporation of the 3-bromo-2-isopropoxypyridine (B1291406) moiety into a polycyclic system is typically achieved through sequential cross-coupling reactions. The bromine atom provides the initial reaction site, for example, in a Suzuki or Stille coupling, to attach a larger fragment. Subsequent functionalization and cyclization steps can then be employed to complete the polycyclic structure. The isopropoxy and methyl groups on the pyridine ring are crucial for modulating the solubility, stability, and electronic characteristics of the resulting framework.

Role in the Diversification of Pyridine Scaffolds

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. patsnap.comgoogle.com The ability to rapidly generate a library of diverse pyridine analogues from a common intermediate is a key strategy in drug discovery. This compound is an ideal starting point for such diversification efforts due to the versatility of its bromine atom in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are particularly powerful tools for this purpose. The bromine atom at the 3-position can be readily substituted with a wide variety of other functional groups, enabling the exploration of the chemical space around the pyridine core. While specific studies on this compound are limited, extensive research on similar bromo-pyridines demonstrates the broad applicability of these methods. mdpi.com

Below is an illustrative table of common cross-coupling reactions that are applicable to bromo-pyridine scaffolds for diversification.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions | Resulting Structure |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | C-C (Aryl) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted pyridine |

| Heck Coupling | Alkene | C-C (Vinyl) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Vinyl-substituted pyridine |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amino-substituted pyridine |

| Stille Coupling | Organostannane | C-C (Aryl/Vinyl) | Pd(PPh₃)₄ | Aryl/Vinyl-substituted pyridine |

| Negishi Coupling | Organozinc Reagent | C-C (Alkyl/Aryl) | Pd(PPh₃)₄ | Alkyl/Aryl-substituted pyridine |

This table presents representative transformations for the bromo-pyridine class of compounds. Specific conditions for this compound would require experimental optimization.

Application in the Preparation of Intermediates for Advanced Materials and Medicinal Chemistry Research

As a functionalized building block, this compound is instrumental in the multi-step synthesis of complex target molecules for specialized research fields.

Building Blocks for Ligand Synthesis

In medicinal chemistry and catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex. The pyridine ring is a common motif in ligand design. This compound can be used to synthesize more complex pyridine-based ligands. For example, through a Suzuki coupling reaction, a second pyridine ring or another chelating group could be attached at the 3-position to create a bidentate ligand. The isopropoxy group provides steric bulk, which can be used to fine-tune the coordination geometry and electronic properties of the resulting metal complex. These tailored ligands are crucial in the development of new catalysts and therapeutic or diagnostic metal-based agents.

Precursors for Investigational Organic Molecules

The development of novel organic molecules for advanced materials (e.g., organic light-emitting diodes, OLEDs) and as investigational probes or drug candidates in medicinal chemistry often requires the assembly of multiple molecular fragments. This compound serves as a key precursor in these synthetic campaigns. Its defined substitution pattern allows for regioselective functionalization, ensuring that subsequent synthetic steps build the target molecule with the correct connectivity. The compound's utility lies in its ability to introduce the 2-isopropoxy-5-methylpyridine (B2807033) moiety into a larger molecule, a fragment that can confer desirable properties such as improved metabolic stability, enhanced solubility, or specific receptor interactions.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 Bromo 2 Isopropoxy 5 Methylpyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a powerful computational tool to predict the electronic structure and energetic properties of molecules. For a molecule like 3-Bromo-2-isopropoxy-5-methylpyridine, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and various electronic properties. These calculations are foundational for understanding the molecule's stability and behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The isopropoxy group and the methyl group, being electron-donating, would likely elevate the HOMO energy level, while the electron-withdrawing bromine atom and the pyridine (B92270) ring's nitrogen would influence the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

Note: This table is illustrative as specific data is unavailable.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In the case of this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the isopropoxy group, highlighting these as sites for electrophilic interaction. Positive potentials might be expected around the hydrogen atoms and potentially near the bromine atom, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the bonding and electronic delocalization within a molecule. It examines interactions between filled and vacant orbitals, quantifying the stability that arises from electron delocalization (hyperconjugation).

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-N) | - |

| σ (C-H) | π* (C=C) | - |

Note: This table is illustrative as specific data is unavailable.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and identifying the transition states involved. This is achieved by calculating the potential energy surface for a given reaction.

The substituents on the pyridine ring—the bromo, isopropoxy, and methyl groups—play a significant role in dictating the molecule's reactivity. Computational studies can systematically evaluate the electronic and steric effects of these substituents. For example, calculations could quantify how the electron-donating isopropoxy and methyl groups activate the ring towards certain reactions, while the electron-withdrawing bromine atom deactivates it and directs incoming reagents to specific positions. This understanding is vital for designing synthetic routes that utilize this compound.

Conformational Analysis of the Isopropoxy Group and its Influence on Reactivity

The rotation around the C(2)-O bond of the isopropoxy group gives rise to various conformers, each with a distinct energy profile. The relative stability of these conformers is governed by a delicate interplay of steric and electronic effects. Steric hindrance between the isopropyl methyl groups and the bromine atom at the C(3) position, as well as the pyridine ring nitrogen, is a major factor. Electronic effects, such as hyperconjugation and electrostatic interactions, also play a crucial role in dictating the preferred spatial arrangement of the isopropoxy substituent.

For instance, in many 2-alkoxypyridines, the preferred conformation is one where the alkyl group is oriented away from the adjacent substituent on the ring to minimize steric clash. The rotational barrier is influenced by the size of the alkyl group and the nature of the adjacent substituent. In the case of the isopropoxy group, the two methyl branches introduce significant steric bulk, which is expected to lead to a higher rotational barrier compared to a methoxy (B1213986) or ethoxy group.

The conformation of the isopropoxy group has a direct and profound influence on the reactivity of the this compound molecule. This influence manifests in several key ways:

Steric Shielding: The spatial orientation of the isopropoxy group can physically block or expose the adjacent bromine atom at the C(3) position and the nitrogen atom of the pyridine ring. A conformation where the isopropoxy group is positioned over the bromine atom would sterically hinder the approach of reagents, thereby decreasing its reactivity in substitution reactions. Conversely, a conformation that leaves the bromine atom exposed would facilitate its participation in chemical transformations.

Modulation of Electronic Properties: The conformation of the isopropoxy group can affect the extent of conjugation between the oxygen lone pairs and the pyridine π-system. This, in turn, influences the electron density at various positions on the ring. For example, a planar alignment of the C-O-C bond with the aromatic ring would maximize p-orbital overlap, enhancing the electron-donating effect of the isopropoxy group. This can alter the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Influence on Reaction Pathways: The energy of different conformers can influence the transition state energies of potential reaction pathways. A reaction may proceed preferentially through a pathway that involves a lower-energy conformer of the starting material or a transition state that can be more readily accessed from a particular ground-state conformation.

To quantitatively assess these effects, computational studies can be employed to model reaction profiles for different fixed conformations of the isopropoxy group. This allows for a direct comparison of activation energies and the identification of the most favorable reaction pathway as a function of the isopropoxy group's orientation.

Advanced Spectroscopic and Crystallographic Investigations of 3 Bromo 2 Isopropoxy 5 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-bromo-2-isopropoxy-5-methylpyridine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the isopropoxy and methyl substituents. The aromatic region would feature two doublets corresponding to the protons at the C4 and C6 positions of the pyridine (B92270) ring. The isopropoxy group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). A singlet would correspond to the methyl group at the C5 position.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The pyridine ring carbons would resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the bromo, isopropoxy, and methyl substituents. The isopropoxy group would show two distinct signals for the methine and methyl carbons.

To confirm these assignments and establish the connectivity of the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. harvard.edulibretexts.org A COSY spectrum would show correlations between coupled protons, for instance, between the septet of the isopropoxy methine and the doublet of the isopropoxy methyl groups. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the pyridine ring. For example, correlations would be expected between the C5-methyl protons and the C4, C5, and C6 carbons of the pyridine ring.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz.

| Atom | ¹H NMR | ¹³C NMR |

|---|---|---|

| H4 | δ ≈ 7.5 (d, J ≈ 2.0 Hz) | - |

| H6 | δ ≈ 8.0 (d, J ≈ 2.0 Hz) | - |

| C5-CH ₃ | δ ≈ 2.3 (s) | - |

| O-CH -(CH₃)₂ | δ ≈ 5.3 (sept, J ≈ 6.0 Hz) | - |

| O-CH-(CH ₃)₂ | δ ≈ 1.4 (d, J ≈ 6.0 Hz) | - |

| C2 | - | δ ≈ 160 |

| C3 | - | δ ≈ 110 |

| C4 | - | δ ≈ 140 |

| C5 | - | δ ≈ 130 |

| C6 | - | δ ≈ 145 |

| C5-C H₃ | - | δ ≈ 18 |

| O-C H-(CH₃)₂ | - | δ ≈ 70 |

| O-CH-(C H₃)₂ | - | δ ≈ 22 |

The rotation around the C2-O bond of the isopropoxy group can be hindered, leading to the existence of different conformers. Dynamic NMR spectroscopy is a powerful technique to study such conformational changes and determine the energy barriers associated with them. nih.gov

At low temperatures, the rotation around the C2-O bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups of the isopropoxy moiety, which would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, averaged signal. nih.gov

By analyzing the line shape of the signals at different temperatures or using the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable insight into the steric and electronic effects governing the conformational dynamics of the molecule in solution. doi.org For substituted N-nitrosamines and other systems with restricted rotation, potential energy barriers have been successfully determined using this method. doi.org

Single Crystal X-Ray Diffraction Studies of Derived Compounds

While obtaining a single crystal of this compound itself may present challenges, derivatives of this compound can be synthesized to facilitate crystallographic analysis. Single-crystal X-ray diffraction (SCXRD) provides precise information on the three-dimensional arrangement of atoms in the solid state. mdpi.com

SCXRD analysis of a suitable derivative would reveal its precise bond lengths, bond angles, and torsion angles. For pyridine-based compounds, this technique confirms the planar or near-planar geometry of the aromatic ring and determines the orientation of the substituents relative to the ring. nih.govresearchgate.net For instance, analysis of a pyridine-oxadiazole derivative revealed an orthorhombic crystal system with the space group Pbca. nih.gov Similarly, a picrate derivative of a substituted pyridine was found to crystallize in the monoclinic P2₁/c space group. eurjchem.com Such data are crucial for understanding the molecule's intrinsic geometry, free from the averaging effects seen in solution-state studies.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orgsemanticscholar.org For a compound like this compound, several types of interactions are expected to play a key role.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like the nitrogen of a neighboring pyridine ring (Br···N). These interactions are directional and can be a significant factor in directing the crystal packing. nih.gov

π-π Stacking: The electron-rich pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. surfacesciencewestern.com These techniques are highly effective for identifying functional groups and can also offer insights into molecular conformation. The selection rules for FT-IR (requiring a change in dipole moment) and Raman spectroscopy (requiring a change in polarizability) mean that they often provide complementary information. surfacesciencewestern.com

For this compound, the spectra would be characterized by several key vibrational bands.

Aromatic Ring Vibrations: The C-H stretching vibrations of the pyridine ring typically appear in the 3000-3100 cm⁻¹ region. core.ac.uk The C=C and C=N stretching vibrations within the ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ range. researchgate.net

Aliphatic Group Vibrations: The C-H stretching modes of the methyl and isopropoxy groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups will appear at lower frequencies.

Substituent Vibrations: A strong band corresponding to the C-O stretching of the isopropoxy ether linkage would be expected around 1250 cm⁻¹. The C-Br stretching vibration would appear at a much lower frequency, typically in the 500-600 cm⁻¹ range.

By comparing the experimental spectra with data from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved. nih.govnih.govnih.gov This correlative approach provides a high degree of confidence in the structural characterization of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2870 - 2980 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Bend (aliphatic) | 1350 - 1470 | FT-IR |

| C-O-C Stretch (ether) | 1200 - 1260 | FT-IR |

| C-Br Stretch | 500 - 600 | Raman |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-isopropoxy-5-methylpyridine, and how can reaction efficiency be optimized?

- Methodology : Bromination of 2-isopropoxy-5-methylpyridine precursors using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids) is a common approach. For regioselectivity, steric and electronic effects of the isopropoxy group must be considered. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC with UV visualization .

- Optimization : Adjust bromine stoichiometry and temperature (typically 0–50°C) to minimize di- or tri-brominated byproducts. Use kinetic studies (NMR or LC-MS) to identify intermediates and optimize reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include downfield shifts for Br-adjacent protons (~δ 8.1–8.3 ppm) and isopropoxy methyl groups (~δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm ether (C-O-C) stretch at ~1100–1250 cm⁻¹ and aromatic C-Br at ~550–650 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at ~230–232 m/z) .

Q. What are the typical applications of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water. Base selection (e.g., K₂CO₃) impacts yield—screen Na₂CO₃, CsF, or organic bases for optimization .

- Buchwald-Hartwig Amination : Couple with primary/secondary amines using Pd₂(dba)₃/Xantphos. Microwave-assisted protocols (100–120°C, 30 min) can enhance efficiency .

Advanced Research Questions

Q. How does the isopropoxy group influence regioselectivity in further functionalization (e.g., C-H activation)?

- Mechanistic Insight : The isopropoxy group acts as a strong electron-donating substituent, directing electrophilic attacks to the para position (C-5 methyl group). For C-H activation, use directing groups (e.g., pyridines) or transition-metal catalysts (e.g., Ru or Rh) to override inherent electronic effects. Computational DFT studies (e.g., using Gaussian) can map electron density and predict reactive sites .

- Case Study : In a recent Pd-catalyzed C-H arylation, the isopropoxy group directed functionalization to C-4, achieving >80% selectivity. Contrast with methoxy analogs (C-6 preference) to assess steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Data Reconciliation :

- Solubility : Literature discrepancies (e.g., DMSO vs. chloroform solubility) may arise from hydration states or impurities. Use saturation shake-flask assays with Karl Fischer titration to measure water content .

- Stability : Degradation under light/heat varies by storage conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Argon-blanketed vials reduce oxidative decomposition .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution (SNAr)?

- Methodology :

- DFT Calculations : Use software like ORCA or Gaussian to compute Fukui indices for electrophilic sites. Compare activation energies for Br substitution at C-3 vs. other positions.

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states.

Methodological Challenges

Q. Why do some synthetic protocols report low yields in Sonogashira couplings with this compound?

- Troubleshooting :

- Catalyst Poisoning : The isopropoxy group may coordinate Pd, reducing activity. Switch to Cu-free conditions or add Ph₃P to stabilize the catalyst.

- Alkyne Scope : Terminal alkynes with bulky groups (e.g., tert-butyl) exhibit steric hindrance. Use trimethylsilyl-protected alkynes and subsequent deprotection .

Q. What advanced techniques characterize weak non-covalent interactions (e.g., halogen bonding) in this compound crystals?

- X-ray Crystallography : Resolve Br···O/N interactions (typical distance: 3.0–3.3 Å). Synchrotron sources enhance resolution for weak bonds.

- Hirshfeld Analysis : Quantify interaction surfaces using CrystalExplorer. A 2022 study found 8% contribution from Br···π interactions in a related bromopyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.